molecular formula C11H12N2O B2786876 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one CAS No. 22458-10-2

1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one

Cat. No.: B2786876
CAS No.: 22458-10-2
M. Wt: 188.23
InChI Key: IHCMUHGNRKTBRI-UHFFFAOYSA-N
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Description

1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that features a fused ring system combining pyrrole and quinazoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with an α,β-unsaturated carbonyl compound in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its desired form.

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrroloquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Quinazoline derivatives.

    Reduction: Reduced pyrroloquinazoline derivatives.

    Substitution: Substituted pyrroloquinazoline derivatives.

Scientific Research Applications

1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It exhibits various biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

    Industry: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in anticancer research, the compound may inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

    Quinazoline: A parent compound with a similar core structure but lacking the fused pyrrole ring.

    Pyrroloquinoline: A compound with a fused pyrrole and quinoline ring system, differing from the quinazoline structure.

    Indoloquinazoline: A compound with a fused indole and quinazoline ring system, offering different biological activities.

Uniqueness: 1H,2H,3H,3aH,4H,9H-pyrrolo[2,1-b]quinazolin-9-one is unique due to its specific fused ring system, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,10,12H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCMUHGNRKTBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2NC3=CC=CC=C3C(=O)N2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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